molecular formula C14H14N2OS2 B14962083 (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14962083
M. Wt: 290.4 g/mol
InChI Key: BTUYWZKZEVCQCO-XFXZXTDPSA-N
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Description

The compound (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with an indole moiety, which is often associated with various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate thioamide with an α-halo ester under basic conditions. This step forms the core thiazolidinone structure.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between the thiazolidinone core and an indole derivative. This reaction often requires acidic or basic catalysts to facilitate the formation of the desired product.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. It is being investigated for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. Additionally, its anticancer activity is being studied for potential use in cancer treatment.

Industry

Industrially, the compound may find applications in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the ethyl group.

    (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methyl group instead of an ethyl group.

    (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of (5Z)-5-(2,3-dihydro-1H-indol-1-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4 g/mol

IUPAC Name

(5Z)-5-(2,3-dihydroindol-1-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2OS2/c1-2-16-13(17)12(19-14(16)18)9-15-8-7-10-5-3-4-6-11(10)15/h3-6,9H,2,7-8H2,1H3/b12-9-

InChI Key

BTUYWZKZEVCQCO-XFXZXTDPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N2CCC3=CC=CC=C32)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCC3=CC=CC=C32)SC1=S

Origin of Product

United States

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